molecular formula C15H16N2O4S B14937970 2-phenoxy-N-(4-sulfamoylbenzyl)acetamide

2-phenoxy-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B14937970
M. Wt: 320.4 g/mol
InChI Key: HJQDOIANPPHDCA-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide is an organic compound with a complex structure that includes a benzyl group, a sulfonamide group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the reaction of 4-aminosulfonylbenzyl chloride with phenoxyacetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The intermediate product is then purified and further reacted with acetic anhydride to yield N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with different nucleophilic groups replacing the sulfonamide group.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their function. Additionally, the phenoxyacetamide moiety can interact with hydrophobic pockets in proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
  • N-[4-(aminosulfonyl)benzyl]acetamide
  • N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide

Uniqueness

N-[4-(aminosulfonyl)benzyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and phenoxyacetamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-phenoxy-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C15H16N2O4S/c16-22(19,20)14-8-6-12(7-9-14)10-17-15(18)11-21-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20)

InChI Key

HJQDOIANPPHDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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